molecular formula C14H23N3O B6808611 N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methylazepan-4-amine

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methylazepan-4-amine

Cat. No.: B6808611
M. Wt: 249.35 g/mol
InChI Key: CMBMBPCCUGIBCH-UHFFFAOYSA-N
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Description

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methylazepan-4-amine is a compound that features a unique structure combining an oxazole ring with an azepane ring

Properties

IUPAC Name

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methylazepan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-10-4-6-15-7-5-13(10)16-8-12-9-17-14(18-12)11-2-3-11/h9-11,13,15-16H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBMBPCCUGIBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCC1NCC2=CN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a precursor containing a nitrile oxide and an unsaturated compound to form the oxazole ring . The azepane ring can then be introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for the cyclization and substitution steps.

Chemical Reactions Analysis

Types of Reactions

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methylazepan-4-amine can undergo a variety of chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under certain conditions to form oxazolone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The azepane ring can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve the use of halogenated reagents and a base catalyst.

Major Products

The major products formed from these reactions include oxazolone derivatives, amine derivatives, and various substituted azepane compounds.

Scientific Research Applications

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methylazepan-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methylazepan-4-amine involves its interaction with specific molecular targets in the body. The oxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The azepane ring can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor that includes an oxazole structure.

Uniqueness

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-5-methylazepan-4-amine is unique due to the combination of the oxazole and azepane rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable candidate for further research and development.

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